molecular formula C13H16N2O3 B6600216 [4-(Cyclopropanecarbonyl)piperazin-1-yl](furan-2-yl)methanone CAS No. 6391-74-8

[4-(Cyclopropanecarbonyl)piperazin-1-yl](furan-2-yl)methanone

Cat. No. B6600216
CAS RN: 6391-74-8
M. Wt: 248.28 g/mol
InChI Key: SMBREKYBPARCFW-UHFFFAOYSA-N
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Description

4-(Cyclopropanecarbonyl)piperazin-1-yl](furan-2-yl)methanone, also known as 4-CPM, is an organic compound that has been studied for its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. 4-CPM is a small molecule that is composed of a cyclopropanecarbonyl moiety, a piperazin-1-yl moiety, and a furan-2-yl moiety. It has been found to possess a wide range of properties, including a high boiling point, low solubility in water, and a high degree of stability in air. Furthermore, 4-CPM has been found to be a versatile building block for the synthesis of a variety of compounds, such as amides, esters, and amines.

Scientific Research Applications

[4-(Cyclopropanecarbonyl)piperazin-1-yl](furan-2-yl)methanone has been studied for its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. In the field of synthetic organic chemistry, this compound has been used as a building block for the synthesis of a variety of compounds, such as amides, esters, and amines. In the field of medicinal chemistry, this compound has been studied for its potential applications as a drug candidate, due to its high degree of stability in air and low solubility in water. Furthermore, this compound has been studied for its potential applications as a molecular probe for the study of enzyme activities.

Mechanism of Action

The mechanism of action of [4-(Cyclopropanecarbonyl)piperazin-1-yl](furan-2-yl)methanone is not yet fully understood. However, it is believed that this compound binds to a specific enzyme or receptor in the cell, which then triggers a cascade of biochemical reactions that eventually leads to the desired effect. For example, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, in vitro studies have shown that this compound has a number of effects on biochemical pathways, such as inhibition of the enzyme acetylcholinesterase and inhibition of the enzyme cyclooxygenase-2. In addition, this compound has been found to have anti-inflammatory and antioxidant activities in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using [4-(Cyclopropanecarbonyl)piperazin-1-yl](furan-2-yl)methanone in laboratory experiments include its high degree of stability in air and low solubility in water, which make it suitable for use in a wide range of laboratory experiments. Furthermore, this compound is a versatile building block for the synthesis of a variety of compounds, such as amides, esters, and amines. However, one limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood, which makes it difficult to accurately predict the effects of this compound on biochemical pathways.

Future Directions

1. Further research is needed to better understand the mechanism of action of [4-(Cyclopropanecarbonyl)piperazin-1-yl](furan-2-yl)methanone and its effects on biochemical pathways.
2. Research is needed to develop more efficient and cost-effective methods for the synthesis of this compound.
3. Research is needed to develop new applications of this compound, such as for the treatment of diseases.
4. Research is needed to explore the potential of this compound as a molecular probe for the study of enzyme activities.
5. Research is needed to explore the potential of this compound as an inhibitor of drug metabolism.
6. Research is needed to explore the potential of this compound as an anti-inflammatory and antioxidant agent.
7. Research is needed to explore the potential of this compound as an inhibitor of cancer cell growth.
8. Research is needed to explore the potential of this compound as an inhibitor of bacterial growth.
9. Research is needed to explore the potential of this compound as an inhibitor of viral replication.
10. Research is needed to explore the potential of this compound as an inhibitor of neuronal cell death.

Synthesis Methods

[4-(Cyclopropanecarbonyl)piperazin-1-yl](furan-2-yl)methanone can be synthesized from commercially available starting materials, such as ethyl cyclopropanecarboxylate, piperazine, and furan-2-ylmethanol. The synthesis of this compound involves a multi-step process that involves a nucleophilic addition of the piperazine to the ethyl cyclopropanecarboxylate, followed by a condensation reaction of the resulting product with the furan-2-ylmethanol. The reaction is generally carried out in a solvent such as toluene at temperatures ranging from 70-80°C.

properties

IUPAC Name

cyclopropyl-[4-(furan-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12(10-3-4-10)14-5-7-15(8-6-14)13(17)11-2-1-9-18-11/h1-2,9-10H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBREKYBPARCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360934
Record name ST50925815
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6391-74-8
Record name ST50925815
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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